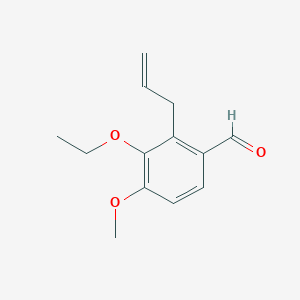

2-Allyl-3-ethoxy-4-methoxybenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

374073-49-1 |

|---|---|

Molekularformel |

C13H16O3 |

Molekulargewicht |

220.26 g/mol |

IUPAC-Name |

3-ethoxy-4-methoxy-2-prop-2-enylbenzaldehyde |

InChI |

InChI=1S/C13H16O3/c1-4-6-11-10(9-14)7-8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3 |

InChI-Schlüssel |

VUNRDSCEYVPEKB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1CC=C)C=O)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Allyl 3 Ethoxy 4 Methoxybenzaldehyde

Established Reaction Pathways

The synthesis of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde is typically achieved through a logical sequence of reactions that modify a core phenolic aldehyde structure. This involves the introduction of an allyl group via a rearrangement reaction and the formation of an ether linkage.

Synthesis from Isovanillin (B20041) Precursors

The most common and logical starting material for the synthesis of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde is isovanillin (3-hydroxy-4-methoxybenzaldehyde). This precursor already contains the required aldehyde, a methoxy (B1213986) group at the C4 position, and a hydroxyl group at the C3 position, which serves as a reactive handle for subsequent modifications.

The general synthetic strategy involves two key transformations from the isovanillin core:

Allylation of the phenolic hydroxyl group: This forms an allyl aryl ether intermediate.

Claisen rearrangement: This sigmatropic rearrangement migrates the allyl group from the oxygen atom to the C2 position of the aromatic ring.

Etherification of the newly formed phenolic hydroxyl group: This final step introduces the ethoxy group.

This pathway is efficient as it builds the desired functionality step-by-step onto a commercially available starting material.

Strategic Application of Claisen Rearrangement in the Synthetic Route

The Claisen rearrangement is a cornerstone of this synthesis, as it is the key carbon-carbon bond-forming reaction that installs the allyl group at the C2 position of the benzaldehyde (B42025) ring. byjus.com The reaction is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl aryl ether is converted to an ortho-allyl phenol (B47542) upon heating. organic-chemistry.orgmasterorganicchemistry.com

The process begins with the synthesis of the precursor, 3-allyloxy-4-methoxybenzaldehyde, via the Williamson ether synthesis from isovanillin and an allyl halide. This intermediate is then subjected to thermal or acid-catalyzed conditions to induce the rearrangement. The mechanism is concerted, proceeding through a cyclic transition state. byjus.com The immediate product is a non-aromatic dienone intermediate, which quickly tautomerizes to the stable aromatic phenol, yielding 2-allyl-3-hydroxy-4-methoxybenzaldehyde (B100056). byjus.com This transformation is a powerful and reliable method for ortho-allylation of phenols. tsijournals.com

Role of Baeyer-Villiger Oxidation in Intermediate Transformations

The Baeyer-Villiger oxidation is a sophisticated reaction that oxidizes a ketone to an ester or a cyclic ketone to a lactone. In the context of benzaldehyde derivatives, it can be employed to convert the aldehyde group into a formate (B1220265) ester, which can then be hydrolyzed to a phenol. This effectively replaces a formyl group with a hydroxyl group.

While not typically a part of the most direct synthetic route to 2-Allyl-3-ethoxy-4-methoxybenzaldehyde starting from isovanillin (which already possesses the required hydroxyl group), the Baeyer-Villiger oxidation serves as a crucial tool in the synthesis of related, more complex, substituted aromatic compounds. whiterose.ac.uk For instance, if a synthetic pathway started with a precursor that had formyl groups at both the C1 and C2 positions, a selective Baeyer-Villiger oxidation could be used to convert one of them into a hydroxyl group, thereby creating the necessary functionality for subsequent steps like etherification. whiterose.ac.uk

Etherification Reactions for Ethoxy Group Introduction

Etherification is essential for introducing the ethoxy group at the C3 position. This is typically accomplished using the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this synthesis, the phenolic hydroxyl group of 2-allyl-3-hydroxy-4-methoxybenzaldehyde is deprotonated by a base (such as potassium carbonate or sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, like ethyl bromide or diethyl sulfate, in an SN2 reaction to form the final ether product, 2-Allyl-3-ethoxy-4-methoxybenzaldehyde. To enhance reaction rates and efficiency, especially in biphasic systems, a phase-transfer catalyst is often employed. phasetransfercatalysis.comchempedia.info

Reaction Conditions and Optimization Parameters

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction times. This involves the careful selection of catalysts, solvents, and temperature.

Catalytic Systems in Alkylation and Rearrangement Steps

Both the etherification (alkylation) and rearrangement steps can be significantly influenced by the choice of catalyst.

Alkylation: The Williamson ether synthesis is often accelerated by the use of phase-transfer catalysts (PTCs). These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate. researchgate.netphasetransfercatalysis.com

| Reaction Step | Base | Catalyst | Solvent | Purpose |

| Etherification | K₂CO₃ / NaOH | Tetrabutylammonium Bromide (PTC) | Toluene / H₂O | Facilitates transport of phenoxide ion to organic phase, accelerating SN2 reaction. phasetransfercatalysis.comresearchgate.net |

Rearrangement: While the Claisen rearrangement can be performed thermally, it often requires high temperatures (200-250 °C). tsijournals.com The use of Lewis acid catalysts can dramatically lower the required temperature and shorten reaction times. figshare.com Various Lewis acids have been shown to be effective. princeton.edu Furthermore, combining Lewis acid catalysis with microwave irradiation provides a rapid and efficient method for this transformation. tsijournals.com

| Reaction Step | Catalyst | Solvent | Conditions | Purpose |

| Claisen Rearrangement | Boron trifluoride etherate (BF₃·OEt₂) | Xylene | Microwave Irradiation | Accelerates the researchgate.netresearchgate.net-sigmatropic rearrangement. tsijournals.com |

| Claisen Rearrangement | Zinc Chloride (ZnCl₂) | Decalin | Thermal (Heat) | Lowers activation energy compared to uncatalyzed thermal reaction. tsijournals.com |

| Claisen Rearrangement | Titanium(IV) chloride (TiCl₄) | Dichloromethane | 23 °C | Enables reaction to proceed at or below room temperature. princeton.edu |

Emerging and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally benign methodologies. For the synthesis of complex aromatic compounds like 2-Allyl-3-ethoxy-4-methoxybenzaldehyde, several innovative approaches are being explored for analogous structures. These include continuous flow synthesis, biocatalysis, and photoredox catalysis, which offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Adaptations for Analogues

Continuous flow chemistry has emerged as a powerful technology for performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This approach offers enhanced safety, better temperature control, and improved scalability for thermally induced reactions like the Claisen rearrangement, which is a key step in the synthesis of ortho-allyl phenol analogues. acs.orgresearchgate.net

The thermal rearrangement of allyl aryl ethers to produce o-allyl phenols can present safety and operational challenges at a large batch scale due to the high temperatures required and the exothermic nature of the reaction. acs.orgresearchgate.net Flow reactors mitigate these risks by ensuring that only a small volume of the reaction mixture is heated at any given time, preventing thermal runaways. acs.org This technology allows for high temperatures to be reached and cooled rapidly, offering precise control over reaction times and minimizing the formation of side products from decomposition. acs.org

A solvent-free, high-temperature continuous flow protocol has been successfully developed for the Claisen rearrangement of diallyl ether precursors, maximizing productivity while reducing environmental impact. researchgate.net By carefully controlling the temperature and residence time, a high-yielding and selective synthesis can be achieved, demonstrating the potential of this method for producing valuable industrial raw materials safely and efficiently. researchgate.net

| Parameter | Advantage in Flow Synthesis | Reference |

|---|---|---|

| Safety | Enhanced due to small reaction volumes, minimizing risks of thermal runaway with exothermic reactions. | acs.orgresearchgate.net |

| Temperature Control | Precise and rapid heating/cooling allows for better control over side reactions and product decomposition. | acs.org |

| Scalability | Process is easily scalable by extending operation time rather than increasing reactor size, ensuring reproducible time-temperature profiles. | acs.orgresearchgate.net |

| Efficiency | Solvent-free conditions can be employed, maximizing productivity and reducing waste. | researchgate.net |

Enzymatic Synthesis and Biocatalysis for Ether Linkages (analogues)

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity and mild reaction conditions as an alternative to traditional chemical catalysis. nih.govacs.org For the synthesis of analogues containing ether linkages, enzymes present a green and efficient option. While specific enzymes for the direct synthesis of the target compound are not documented, the broader field of biocatalysis offers relevant tools for forming and cleaving ether bonds in aromatic structures.

For instance, glutathione-dependent β-etherases are enzymes that selectively catalyze the reductive cleavage of β-O-4 aryl-ether bonds, which are the most common linkages found in lignin (B12514952), a natural polymer rich in aromatic compounds. nih.govresearchgate.net The study of these enzymes is crucial for lignin valorization, aiming to break it down into valuable low-molecular-mass aromatics. nih.govresearchgate.net This highlights the potential of using enzymatic pathways to modify complex aromatic ethers.

The application of enzymes in organic synthesis is a mature technology, with a vast toolbox of characterized transformations, including selective C-H functionalization and chemo- and regioselective redox reactions. acs.org Enzyme engineering further allows for the adaptation of biocatalysts to specific, desired reactions, opening pathways to novel and efficient syntheses under environmentally friendly conditions. acs.org

Photoredox Catalysis in C-O Bond Formation (analogues)

Visible-light photoredox catalysis has become a transformative tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. This methodology is particularly relevant for the construction of C-O bonds in complex molecules, such as the ether linkages found in analogues of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde. researchgate.netorganic-chemistry.org

This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. organic-chemistry.orgrsc.org These radicals can then engage in bond-forming reactions that are often difficult to achieve through traditional thermal methods. For example, photoredox catalysis has been successfully employed for the α-alkoxylation of carbonyl compounds by generating alkoxyl radicals from N-alkoxypyridinium salts, which then add to silyl (B83357) enol ethers to form C-O bonds. organic-chemistry.org This process is tolerant of a wide range of functional groups and proceeds in moderate to excellent yields. organic-chemistry.org

Furthermore, photoredox strategies have been developed for the coupling of benzylic C-H substrates with alcohols, merging the activation of arenes with copper-mediated oxidation to introduce benzylic C-O bonds with high selectivity. researchgate.net Such methods are valuable for the late-stage functionalization of bioactive molecules, demonstrating the precision and utility of photoredox catalysis in constructing complex ether structures. researchgate.net

| Compound Name |

|---|

| 2-Allyl-3-ethoxy-4-methoxybenzaldehyde |

| ortho-allyl phenol |

| allyl aryl ether |

| diallyl ether |

| N-alkoxypyridinium salts |

| silyl enol ethers |

Chemical Reactivity and Transformations of 2 Allyl 3 Ethoxy 4 Methoxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a key site for nucleophilic addition and oxidation-reduction reactions, typical of aromatic aldehydes.

Based on the general reactivity of benzaldehydes, the aldehyde functional group in 2-Allyl-3-ethoxy-4-methoxybenzaldehyde can be readily reduced to a primary alcohol, forming (2-Allyl-3-ethoxy-4-methoxyphenyl)methanol. This transformation is typically achieved using a variety of reducing agents.

Common Reducing Agents for Benzaldehyde (B42025) Reduction:

| Reducing Agent | Typical Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) |

This table is based on general chemical principles for the reduction of benzaldehydes and is intended for illustrative purposes.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, sodium borohydride is a milder reducing agent and is often preferred to avoid the reduction of the alkene in the allyl group.

The aldehyde group can be oxidized to a carboxylic acid, yielding 2-Allyl-3-ethoxy-4-methoxybenzoic acid. This is a common transformation for benzaldehydes and can be accomplished using several oxidizing agents.

Common Oxidizing Agents for Benzaldehyde Oxidation:

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Basic solution, followed by acidification |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

This table is based on general chemical principles for the oxidation of benzaldehydes and is intended for illustrative purposes.

Aromatic aldehydes, such as 2-Allyl-3-ethoxy-4-methoxybenzaldehyde, readily undergo condensation reactions with primary amines to form Schiff bases (imines). researchgate.netijacskros.com This reaction involves the formation of a carbon-nitrogen double bond. The reaction is typically catalyzed by an acid and involves the elimination of a water molecule. ijacskros.com The stability and yield of the resulting Schiff base can be influenced by substituents on the benzaldehyde ring. nih.gov

For example, the reaction with a generic primary amine (R-NH₂) would proceed as follows:

2-Allyl-3-ethoxy-4-methoxybenzaldehyde + R-NH₂ ⇌ N-(2-Allyl-3-ethoxy-4-methoxybenzylidene)-R-amine + H₂O

These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry. nih.gov

Reactions Involving the Allyl Group

The allyl group provides a site for a variety of addition and rearrangement reactions, characteristic of alkenes. wikipedia.org

The allyl group can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. Ring-closing metathesis (RCM) is a particularly useful application where a diene is converted into a cyclic alkene. organic-chemistry.org For instance, if another alkene-containing side chain were present on the molecule, RCM could be employed to synthesize fused ring systems, such as oxepines. This strategy has been used to synthesize a variety of unsaturated seven-membered, benzo-fused heterocycles.

The double bond of the allyl group is susceptible to a range of electrophilic addition reactions, allowing for its conversion into other functional groups.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene of the allyl group into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction first involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base. wikipedia.org This would yield 3-(2-allyl-3-ethoxy-4-methoxyphenyl)propan-1-ol.

Halogenation: The allyl group can undergo halogenation, where a halogen (e.g., Br₂, Cl₂) adds across the double bond. libretexts.org This reaction typically proceeds via a radical mechanism, especially when low concentrations of the halogen are used in the presence of light or a radical initiator. libretexts.orgopenochem.orgyoutube.com This leads to the substitution of an allylic hydrogen, a reaction known as allylic halogenation. libretexts.orgopenochem.orgyoutube.com

Reactions Affecting the Aromatic Ring of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde

The reactivity of the aromatic ring in "2-Allyl-3-ethoxy-4-methoxybenzaldehyde" is governed by the electronic and steric effects of its four substituents: an aldehyde group, an allyl group, an ethoxy group, and a methoxy (B1213986) group. The interplay of these groups dictates the susceptibility of the benzene (B151609) ring to attack by electrophiles or nucleophiles and determines the position at which new substituents will be introduced. Due to a lack of specific experimental data for this compound in published literature, the following sections provide a theoretical analysis based on established principles of organic chemistry.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of this reaction on a substituted benzene ring are determined by the nature of the substituents already present. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

The aromatic ring of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde has two unsubstituted positions, C-5 and C-6, where electrophilic substitution can occur. The directing effects of the existing substituents are as follows:

Aldehyde group (-CHO) at C-1: This group is moderately deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. It will direct incoming electrophiles to the C-3 and C-5 positions.

Allyl group (-CH₂CH=CH₂) at C-2: As an alkyl group, it is weakly activating and an ortho-, para-director through an inductive effect and hyperconjugation. It directs incoming electrophiles to the C-1 (already substituted), C-3 (already substituted), and C-5 positions.

Ethoxy group (-OCH₂CH₃) at C-3: This is a strongly activating group and an ortho-, para-director due to the powerful electron-donating resonance effect of the oxygen atom's lone pairs. It directs incoming electrophiles to the C-2 (already substituted), C-4 (already substituted), and C-6 positions.

Methoxy group (-OCH₃) at C-4: Similar to the ethoxy group, this is also a strongly activating, ortho-, para-director. It directs incoming electrophiles to the C-3 (already substituted) and C-5 positions.

To predict the site of substitution, the directing effects must be considered in concert:

Attack at C-5: This position is strongly favored. It is para to the weakly activating allyl group and ortho to the strongly activating methoxy group. Furthermore, it is meta to the deactivating aldehyde group, which is a compatible arrangement.

Attack at C-6: This position is ortho to the strongly activating ethoxy group. However, it is also ortho to the aldehyde group, which is sterically hindered and electronically unfavorable.

Therefore, the predominant site for electrophilic aromatic substitution on 2-Allyl-3-ethoxy-4-methoxybenzaldehyde is predicted to be the C-5 position .

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Aldehyde (-CHO) | C-1 | -I, -R (Electron-withdrawing) | Deactivating | meta (to C-3, C-5) |

| Allyl (-CH₂CH=CH₂) | C-2 | +I (Electron-donating) | Activating (Weak) | ortho, para (to C-1, C-3, C-5) |

| Ethoxy (-OCH₂CH₃) | C-3 | -I, +R (Strongly electron-donating) | Activating (Strong) | ortho, para (to C-2, C-4, C-6) |

| Methoxy (-OCH₃) | C-4 | -I, +R (Strongly electron-donating) | Activating (Strong) | ortho, para (to C-3, C-5) |

Nucleophilic Aromatic Substitution (for specific substituents)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from electrophilic substitution and has stringent requirements. wikipedia.orgchemistrysteps.com Generally, SNAr reactions are only feasible when the aromatic ring is "activated" towards nucleophilic attack. This activation is achieved by the presence of one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (typically a halide). pressbooks.pubmasterorganicchemistry.com

The aromatic ring of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde is highly electron-rich due to the presence of three electron-donating groups (allyl, ethoxy, and methoxy). The molecule also lacks a conventional leaving group, such as a halogen, at any position. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. The high electron density of the ring would repel an incoming nucleophile, making the initial addition step of the SNAr mechanism energetically unfavorable.

For a nucleophilic aromatic substitution to be considered, the molecule would first need to be chemically modified. This would involve two key transformations:

Introduction of a good leaving group: One of the hydrogen atoms on the ring (at C-5 or C-6) or one of the existing functional groups would need to be replaced with a group like a halide (e.g., -Cl, -Br).

Introduction of a strong electron-withdrawing group: A group such as a nitro group (-NO₂) would need to be installed, preferably at a position ortho or para to the newly introduced leaving group, via an electrophilic substitution reaction.

Without these specific structural features, 2-Allyl-3-ethoxy-4-methoxybenzaldehyde is considered inert to nucleophilic aromatic substitution.

| Requirement for SNAr | Status in 2-Allyl-3-ethoxy-4-methoxybenzaldehyde | Implication |

|---|---|---|

| Electron-deficient aromatic ring | No (The ring is electron-rich) | Repels incoming nucleophiles |

| Presence of a good leaving group (e.g., halide) | No | No group to be displaced by a nucleophile |

| Strong electron-withdrawing group (e.g., -NO₂) ortho/para to the leaving group | No | Ring is not activated for nucleophilic attack |

Spectroscopic Characterization for Structural Elucidation of 2 Allyl 3 Ethoxy 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides distinct signals for chemically non-equivalent protons in a molecule. For 2-Allyl-3-ethoxy-4-methoxybenzaldehyde, the ¹H NMR spectrum is anticipated to display characteristic signals corresponding to the aldehydic proton, aromatic protons, and the protons of the allyl, ethoxy, and methoxy (B1213986) functional groups.

A detailed analysis of the ¹H NMR spectrum would reveal:

A singlet in the downfield region (typically δ 9.5-10.5 ppm) corresponding to the aldehydic proton (-CHO).

Signals in the aromatic region (typically δ 6.5-8.0 ppm) for the two protons on the benzene (B151609) ring. The substitution pattern would lead to specific splitting patterns (e.g., doublets) based on their coupling with each other.

A set of signals for the allyl group (-CH₂-CH=CH₂): a doublet of triplets for the -CH₂- proton adjacent to the aromatic ring, a multiplet for the -CH= proton, and two distinct signals for the terminal vinyl protons (=CH₂).

A quartet and a triplet for the ethoxy group (-O-CH₂-CH₃), representing the methylene (B1212753) and methyl protons, respectively, due to spin-spin coupling.

A sharp singlet for the methoxy group (-OCH₃) protons.

Interactive Data Table: Predicted ¹H NMR Data for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.8 - 10.2 | Singlet | - |

| Aromatic H | 7.2 - 7.6 | Doublet | ~8.0 |

| Aromatic H | 6.8 - 7.1 | Doublet | ~8.0 |

| Allyl -CH= | 5.8 - 6.1 | Multiplet | - |

| Allyl =CH₂ (trans) | 5.0 - 5.2 | Doublet of quartets | ~17.0, ~1.5 |

| Allyl =CH₂ (cis) | 4.9 - 5.1 | Doublet of quartets | ~10.0, ~1.5 |

| Allyl -CH₂-Ar | 3.3 - 3.6 | Doublet | ~6.5 |

| Ethoxy -OCH₂- | 4.0 - 4.3 | Quartet | ~7.0 |

| Methoxy -OCH₃ | 3.8 - 4.0 | Singlet | - |

| Ethoxy -CH₃ | 1.3 - 1.5 | Triplet | ~7.0 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The spectrum for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde would show distinct peaks for each unique carbon atom.

Key expected signals in the ¹³C NMR spectrum include:

A signal for the aldehydic carbonyl carbon at a significantly downfield chemical shift (typically δ 190-200 ppm).

Several signals in the aromatic region (δ 110-160 ppm) corresponding to the six carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents.

Signals for the three carbons of the allyl group: the sp² hybridized carbons of the double bond and the sp³ hybridized carbon attached to the aromatic ring.

Two signals for the ethoxy group carbons.

A signal for the methoxy group carbon.

Interactive Data Table: Predicted ¹³C NMR Data for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 195 |

| Aromatic C-O (ethoxy) | 155 - 160 |

| Aromatic C-O (methoxy) | 148 - 153 |

| Aromatic C-Allyl | 135 - 140 |

| Aromatic C-CHO | 128 - 133 |

| Aromatic CH | 110 - 125 |

| Aromatic CH | 110 - 125 |

| Allyl -CH= | 135 - 140 |

| Allyl =CH₂ | 115 - 120 |

| Allyl -CH₂-Ar | 30 - 35 |

| Ethoxy -OCH₂- | 63 - 68 |

| Methoxy -OCH₃ | 55 - 60 |

| Ethoxy -CH₃ | 14 - 18 |

Note: These are predicted chemical shift ranges and actual values may differ based on the specific electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, such as those within the ethoxy and allyl groups, and the coupling between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons (like the substituted aromatic carbons) and for confirming the placement of the various substituents on the benzene ring. For instance, correlations from the aldehydic proton to the adjacent aromatic carbon, and from the allyl and alkoxy protons to their respective neighboring carbons in the ring, would definitively confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For 2-Allyl-3-ethoxy-4-methoxybenzaldehyde, the molecular ion peak would confirm the molecular weight. Characteristic fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), the methoxy group (OCH₃), and cleavage of the allyl chain, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the determination of the exact molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For 2-Allyl-3-ethoxy-4-methoxybenzaldehyde (C₁₃H₁₆O₃), HRMS would confirm this elemental composition, providing definitive proof of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a sample. In the context of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde, GC-MS analysis is crucial for determining the purity of a synthesized sample and confirming its molecular weight.

For a related compound, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056), mass spectrometry data (EI) shows a molecular ion peak at m/z 208, with other significant fragments observed at m/z 191, 178, 163, 149, 135, 121, 105, 91, 77, 65, and 51. This fragmentation pattern is indicative of the loss of various functional groups and rearrangements within the molecule upon ionization.

Table 1: Hypothetical GC-MS Data for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde

| Parameter | Expected Value |

| Retention Time (min) | Compound-specific |

| Molecular Ion Peak (m/z) | [M]+ |

| Major Fragment Ions (m/z) | Dependent on fragmentation pattern |

| Purity (%) | >95% (for a purified sample) |

Note: This table represents expected data as specific experimental values for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde were not found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides information about the types of chemical bonds present.

For 2-Allyl-3-ethoxy-4-methoxybenzaldehyde, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its characteristic functional groups. While a specific spectrum for this compound is not available, data for the closely related compound 2-Allyl-3-hydroxy-4-methoxybenzaldehyde reveals characteristic peaks at 3155 cm⁻¹ (O-H stretch), 2924 and 2853 cm⁻¹ (C-H stretch), 1644 cm⁻¹ (C=O, aldehyde), and various other peaks corresponding to the aromatic ring and other functional groups.

Based on the structure of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde, the following IR absorption bands would be anticipated:

Table 2: Expected Infrared Absorption Bands for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (alkene, allyl group) | ~3080 | Stretching vibration |

| C-H (alkane, ethyl & methyl) | ~2980-2850 | Stretching vibration |

| C=O (aldehyde) | ~1700-1680 | Stretching vibration |

| C=C (aromatic) | ~1600, 1475 | Stretching vibrations |

| C=C (alkene, allyl group) | ~1645 | Stretching vibration |

| C-O (ether) | ~1250-1000 | Stretching vibrations |

| =C-H (alkene, allyl group) | ~990, 910 | Bending vibrations (out-of-plane) |

Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a single crystal of the compound is required. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the crystal lattice and the molecular structure.

Currently, there is no publicly available crystal structure data for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde. Should a suitable single crystal of the compound be grown in the future, X-ray diffraction analysis would provide invaluable information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: Information on how the molecules are packed in the crystal, including any hydrogen bonding or other non-covalent interactions.

This detailed structural information is crucial for understanding the compound's physical and chemical properties and for computational modeling studies.

Computational and Theoretical Studies on 2 Allyl 3 Ethoxy 4 Methoxybenzaldehyde

Molecular Modeling and Conformational Analysis

No specific molecular modeling or conformational analysis studies for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde have been reported in the reviewed literature. Such studies would be crucial for understanding the three-dimensional structure and flexibility of the molecule. Key areas for future investigation would include:

Rotational Barriers: Determining the energy barriers for rotation around the single bonds connecting the allyl, ethoxy, and methoxy (B1213986) groups to the benzene (B151609) ring, as well as the rotation of the aldehyde group.

Quantum Chemical Calculations

Specific quantum chemical calculations for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde are not available in the current body of scientific literature. These calculations are fundamental for understanding the molecule's intrinsic properties.

Without dedicated studies, key electronic properties and reactivity descriptors for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde remain undetermined. Future computational work, likely employing Density Functional Theory (DFT), would be necessary to calculate parameters such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites and predicting regions for potential non-covalent interactions.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would provide a quantitative measure of the molecule's reactivity.

A hypothetical data table for such predicted properties is presented below to illustrate the type of information that would be generated from such a study.

Table 1: Hypothetical Quantum Chemical Properties of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde (Note: These values are illustrative and not based on actual calculations.)

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.21 eV⁻¹ |

| Dipole Moment | 3.2 D |

There are no published studies that computationally predict the spectroscopic parameters for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde. Theoretical calculations are invaluable for interpreting experimental spectra (such as NMR, IR, and UV-Vis) and confirming the molecule's structure. For instance, DFT calculations could predict:

¹H and ¹³C NMR Chemical Shifts: These predictions, when compared with experimental data, can help assign specific signals to the correct nuclei.

Vibrational Frequencies (IR/Raman): Calculated vibrational modes can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations.

The table below illustrates what predicted NMR data might look like.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde (Note: These values are for demonstrative purposes only.)

| Proton | Predicted Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.85 |

| Aromatic (H5, H6) | 7.10 - 7.30 |

| Allyl (-CH=) | 5.90 |

| Allyl (=CH₂) | 5.10 - 5.25 |

| Ethoxy (-OCH₂-) | 4.15 |

| Methoxy (-OCH₃) | 3.90 |

| Allyl (-CH₂-) | 3.50 |

| Ethoxy (-CH₃) | 1.45 |

In Silico Investigation of Molecular Interactions (e.g., for rational derivative design)

No in silico studies on the molecular interactions of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde have been documented. Molecular docking and molecular dynamics simulations are powerful tools for predicting how a molecule might bind to a biological target, such as an enzyme or receptor. Such investigations would be foundational for the rational design of derivatives with potentially enhanced biological activity. The focus of these studies could include:

Binding Affinity: Calculating the binding energy of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde with various protein targets.

Interaction Mapping: Identifying the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex. The allyl, ethoxy, and methoxy groups provide a combination of hydrophobic and potential hydrogen-bonding sites that would be critical to these interactions.

Advanced Synthetic Applications and Derivative Synthesis of 2 Allyl 3 Ethoxy 4 Methoxybenzaldehyde

Precursor for Macrocyclic Systems (e.g., Substituted 2,5-Dihydrobenzo[b]oxepines)

The ortho-allyl benzaldehyde (B42025) moiety within 2-Allyl-3-ethoxy-4-methoxybenzaldehyde is a key structural feature that enables its use as a precursor for macrocyclic systems, most notably substituted 2,5-dihydrobenzo[b]oxepines. The synthesis of these seven-membered heterocyclic rings can be efficiently achieved through ring-closing metathesis (RCM), a powerful catalytic reaction that forms cyclic alkenes. organic-chemistry.org

The synthetic strategy typically involves the reaction of the aldehyde group with a suitable vinyl-containing nucleophile, such as a vinyl Grignard reagent or a Wittig reagent, to introduce a second terminal alkene. This transformation results in a diene precursor, perfectly poised for intramolecular cyclization. The subsequent application of a Grubbs or Hoveyda-Grubbs catalyst facilitates the RCM reaction, leading to the formation of the dihydrobenzo[b]oxepine ring system. The ethoxy and methoxy (B1213986) substituents on the aromatic ring can influence the electronic properties and conformation of the resulting macrocycle, offering a degree of control over its final structure and properties. thieme-connect.de The general synthetic approach is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Olefination | Vinylmagnesium bromide or (triphenyl)vinylphosphonium bromide, THF | Diene Precursor |

| 2 | Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs catalyst, Dichloromethane | Substituted 2,5-Dihydrobenzo[b]oxepine |

This methodology provides a convergent and efficient route to a class of macrocycles that are of interest in medicinal chemistry and materials science. nih.gov

Building Block for Novel Chemical Scaffolds

The diverse reactivity of the functional groups present in 2-Allyl-3-ethoxy-4-methoxybenzaldehyde makes it an invaluable building block for the generation of novel chemical scaffolds. The aldehyde can participate in a wide array of condensation and multicomponent reactions, while the allyl group offers a handle for various transformations, including cross-coupling and cyclization reactions.

For instance, the aldehyde functionality can be utilized in reactions such as the Biginelli or Hantzsch pyridine (B92270) synthesis to construct dihydropyrimidinone and dihydropyridine (B1217469) scaffolds, respectively. beilstein-journals.org Furthermore, the aldehyde can serve as a key component in the synthesis of complex heterocyclic systems through cascade reactions. oiccpress.com The presence of the allyl group allows for subsequent modifications, enabling the exploration of a broader chemical space.

The development of diversity-oriented synthesis (DOS) strategies has further amplified the utility of such multifunctional building blocks. By systematically varying the reaction partners and conditions, a library of compounds with diverse skeletal frameworks can be generated from a single precursor like 2-Allyl-3-ethoxy-4-methoxybenzaldehyde. broadinstitute.org

Role in the Synthesis of Pharmacologically Relevant Compound Libraries (e.g., Cholinesterase Inhibitors, where the compound serves as an intermediate in the synthesis of N-allyl derivatives or other modified structures)

The structural motifs present in 2-Allyl-3-ethoxy-4-methoxybenzaldehyde are pertinent to the design and synthesis of pharmacologically active molecules. The allyl group, in particular, is a feature found in a number of bioactive compounds and can be a key pharmacophore. In the context of cholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease, the introduction of an N-allyl group has been shown to modulate inhibitory activity. mdpi.com

While direct synthesis of cholinesterase inhibitors from 2-Allyl-3-ethoxy-4-methoxybenzaldehyde is not extensively documented, its potential as an intermediate is significant. The aldehyde can be reductively aminated with various amines to introduce a nitrogen-containing side chain. If the chosen amine contains a primary or secondary amine, the resulting product can be subsequently N-allylated. More directly, the aldehyde could be reacted with N-allyl-substituted amines. The resulting N-allyl derivatives can then be further elaborated to generate a library of potential cholinesterase inhibitors. The ethoxy and methoxy groups can also play a role in the binding of these molecules to the active site of the enzyme.

The general approach to synthesizing N-allyl derivatives using this precursor would involve:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reductive Amination | Primary or secondary amine, NaBH(OAc)3 or H2/Pd-C | N-substituted benzylamine |

| 2 | N-allylation (if needed) | Allyl bromide, K2CO3, Acetonitrile | N-allyl derivative |

This strategy allows for the combinatorial synthesis of compound libraries, which can then be screened for their biological activity. mdpi.com

Potential Contributions to Specialty Chemical Synthesis (e.g., agrochemicals, materials science, emphasizing synthetic pathways)

The unique substitution pattern of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde also suggests its potential utility in the synthesis of specialty chemicals, including agrochemicals and materials for materials science.

Agrochemicals: The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds. The benzaldehyde moiety is a common feature in certain classes of herbicides and insecticides. The presence of the allyl, ethoxy, and methoxy groups provides opportunities for fine-tuning the biological activity and physicochemical properties of potential agrochemical candidates. Synthetic pathways to access such compounds could involve the conversion of the aldehyde to an oxime or hydrazone, followed by further functionalization.

Materials Science: In the realm of materials science, functionalized benzaldehydes are utilized in the synthesis of polymers and functional materials. nih.govscielo.br The aldehyde group can be used for the preparation of polymers through condensation polymerization or for the functionalization of existing polymer backbones. acs.org The allyl group offers a site for cross-linking or for post-polymerization modification via thiol-ene chemistry or metathesis reactions. The presence of the alkoxy groups can influence the solubility, thermal stability, and optical properties of the resulting materials. For example, polymers derived from 2-Allyl-3-ethoxy-4-methoxybenzaldehyde could potentially exhibit interesting liquid crystalline or photoluminescent properties.

Future Research Directions and Perspectives

Exploration of Novel and Stereoselective Synthetic Routes

Currently, detailed synthetic routes for 2-Allyl-3-ethoxy-4-methoxybenzaldehyde are not widely reported. Future research should focus on developing efficient and scalable methods for its preparation. A primary objective would be to devise stereoselective syntheses that allow for the controlled formation of specific isomers. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction, which is crucial for applications where molecular geometry dictates biological activity or material properties.

Development of New Transformations for Functional Diversification

The functional groups present in 2-Allyl-3-ethoxy-4-methoxybenzaldehyde—the allyl, ethoxy, methoxy (B1213986), and aldehyde moieties—offer a rich platform for chemical modification. Future research should aim to develop novel transformations that selectively target these groups to create a diverse library of derivatives. For instance, the aldehyde group can be converted into a wide range of other functionalities, such as alcohols, carboxylic acids, or imines. The allyl group can undergo various additions and rearrangements. Investigating these transformations will be key to accessing new chemical space and potentially discovering compounds with unique properties.

Investigation of Broader Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The aldehyde functionality of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde makes it an ideal candidate for use in various MCRs, such as the Ugi, Passerini, or Biginelli reactions. Future studies should explore its reactivity in these and other MCRs to synthesize novel heterocyclic scaffolds and other complex molecular architectures. This approach could significantly accelerate the discovery of new compounds with potential applications in drug discovery and materials science.

Computational Design and Synthesis of Advanced Derivatives

Computational chemistry and molecular modeling can play a pivotal role in guiding the synthesis of advanced derivatives of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde. By using theoretical calculations, researchers can predict the properties and potential activities of virtual compounds before their actual synthesis. This in silico approach can help to prioritize synthetic targets and design molecules with enhanced characteristics, such as improved biological activity or specific material properties. Future work in this area should involve a synergistic approach, combining computational design with synthetic efforts to efficiently develop next-generation materials and therapeutic agents based on the 2-Allyl-3-ethoxy-4-methoxybenzaldehyde scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.